
Ethyl 3,5-dibromo-1H-indole-2-carboxylate
Overview
Description
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H9Br2NO2 and a molecular weight of 347.01 g/mol . This compound is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . It is characterized by the presence of two bromine atoms at positions 3 and 5 on the indole ring, and an ethyl ester group at position 2 .
Preparation Methods
The synthesis of Ethyl 3,5-dibromo-1H-indole-2-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common synthetic route includes the bromination of 1H-indole-2-carboxylic acid with bromine in the presence of a suitable solvent, followed by esterification with ethanol . The reaction conditions often involve refluxing the mixture to ensure complete bromination and esterification .
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction time .
Chemical Reactions Analysis
Ethyl 3,5-dibromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding indole derivative.
Oxidation Reactions: Oxidation can lead to the formation of indole-2-carboxylic acid derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3,5-dibromo-1H-indole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3,5-dibromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the ester group play crucial roles in its reactivity and biological activity . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 3,5-dibromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5-bromo-1H-indole-2-carboxylate: Similar structure but with only one bromine atom.
Ethyl 3-bromo-1H-indole-2-carboxylate: Another similar compound with a single bromine atom at position 3.
The presence of two bromine atoms in this compound makes it unique and potentially more reactive compared to its mono-brominated counterparts .
Biological Activity
Ethyl 3,5-dibromo-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The indole structure, which is prevalent in numerous natural products and pharmaceuticals, contributes to its pharmacological potential. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 347.01 g/mol. The presence of two bromine atoms at the 3 and 5 positions of the indole ring enhances its reactivity and biological profile compared to other indole derivatives.
Target Interactions
Indole derivatives, including this compound, exhibit high affinity for various biological targets. These compounds can interact with enzymes and receptors through multiple mechanisms:
- Hydrogen Bond Formation : Indoles often form hydrogen bonds with their targets, facilitating binding and subsequent biological effects.
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes such as indoleamine 2,3-dioxygenase (IDO) and human reticulocyte 15-lipoxygenase-1, which are involved in immune response and inflammatory processes.
Biochemical Pathways
This compound influences several biochemical pathways:
- Antiviral and Antimicrobial Activity : Studies indicate that indole derivatives can exhibit antiviral properties against various pathogens .
- Anti-inflammatory Effects : The compound's ability to inhibit lipoxygenase suggests potential applications in treating inflammatory diseases .
- Anticancer Properties : Indoles have been associated with anticancer activity through modulation of cell signaling pathways involved in proliferation and apoptosis.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial activity. A study highlighted its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 1 μg/mL against methicillin-resistant strains (MRSA) . This finding is crucial given the rising concern over antibiotic resistance.
Inhibition of Pro-inflammatory Enzymes
In another study focusing on the compound's anti-inflammatory properties, it was found to inhibit the activity of 5-lipoxygenase (5-LO), an enzyme crucial for leukotriene biosynthesis. This inhibition was linked to potential therapeutic applications in treating asthma and other allergic conditions .
Comparative Analysis with Related Compounds
The following table compares this compound with other similar indole derivatives regarding their structural features and biological activities:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Dibrominated indole structure | High reactivity; potent antimicrobial properties |
Ethyl 1H-indole-2-carboxylate | Indole ring with a single carboxylic acid | Lacks bromination; lower biological activity |
Ethyl 5-bromo-1H-indole-2-carboxylate | Bromination at only one position | Different biological profile due to single bromine |
Mthis compound | Methyl group instead of ethyl | Changes solubility; alters biological activity |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 3,5-dibromo-1H-indole-2-carboxylate?
- Methodology : Bromination of the indole nucleus is a critical step. A typical approach involves halogenation of the parent indole scaffold using brominating agents (e.g., NBS or Br₂) in a polar aprotic solvent (e.g., DMF or DCM). For example, in analogous syntheses, CuI catalysis in PEG-400/DMF mixtures has been used to facilitate bromination at specific positions, achieving moderate yields (~50%) after purification via flash chromatography (70:30 EtOAc/hexane) . Ethyl esterification of the indole-2-carboxylic acid precursor can precede or follow bromination, depending on substituent stability.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key for confirming substitution patterns. For example, deshielding effects at C-3 and C-5 due to bromine atoms appear as distinct aromatic proton shifts (e.g., δ ~7.5–8.5 ppm for H-4 and H-6 in similar compounds) .
- Mass Spectrometry (FAB-HRMS or ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~335.9 g/mol for C₁₁H₉Br₂NO₂).
- TLC : Monitors reaction progress using 70:30 EtOAc/hexane (Rf ~0.30) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Conduct reactions in a fume hood due to potential bromine vapor release.
- Quench waste with sodium bicarbonate before disposal, and segregate halogenated waste for professional treatment .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodology :
- Catalyst Screening : Test alternatives to CuI (e.g., FeCl₃ or Br₂/H₂SO₄ systems) to reduce side reactions.
- Solvent Effects : Compare DMF with ionic liquids or THF for improved solubility and regioselectivity.
- Temperature Control : Lower temperatures (0–25°C) may minimize over-bromination.
- Purification : Optimize column chromatography gradients (e.g., stepwise EtOAc/hexane) to isolate the product from di-brominated byproducts .
Q. How do bromine substituents at C-3 and C-5 influence the electronic properties of the indole ring?
- Methodology :
- Computational Analysis : Apply density functional theory (DFT) to calculate electron density maps and Fukui indices. For example, the Colle-Salvetti correlation-energy formula can predict electrophilic/nucleophilic sites by analyzing Laplacian-adjusted electron densities .
- Hardness/Softness Metrics : Use Parr-Pearson absolute hardness (η) to assess reactivity. Bromine’s electron-withdrawing effect increases η, making the compound less prone to electrophilic attacks .
Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?
- Methodology :
- Kinetic Studies : Monitor intermediate formation via in situ IR or HPLC to identify rate-determining steps.
- Substituent Effects : The ester group at C-2 directs bromination to C-3 and C-5 via resonance and inductive effects.
- Computational Modeling : Simulate transition states using Gaussian software to compare activation energies for bromination at competing positions .
Q. Key Considerations for Researchers
- Contradictions in Evidence : While and highlight CuI as a catalyst, alternative systems (e.g., Br₂/AcOH) may offer higher yields but require stringent temperature control.
- Advanced Purification : Consider recrystallization from DMF/acetic acid for high-purity crystals, as demonstrated in analogous indole derivatives .
Properties
IUPAC Name |
ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCUTBIAGPRORJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455984 | |
Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77185-78-5 | |
Record name | Ethyl 3,5-dibromo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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